5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione 5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 310451-98-0
VCID: VC4957701
InChI: InChI=1S/C20H13FN2O3/c21-17-3-1-2-4-18(17)23-19(24)15-10-9-14(11-16(15)20(23)25)26-13-7-5-12(22)6-8-13/h1-11H,22H2
SMILES: C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)F
Molecular Formula: C20H13FN2O3
Molecular Weight: 348.333

5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 310451-98-0

Cat. No.: VC4957701

Molecular Formula: C20H13FN2O3

Molecular Weight: 348.333

* For research use only. Not for human or veterinary use.

5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione - 310451-98-0

Specification

CAS No. 310451-98-0
Molecular Formula C20H13FN2O3
Molecular Weight 348.333
IUPAC Name 5-(4-aminophenoxy)-2-(2-fluorophenyl)isoindole-1,3-dione
Standard InChI InChI=1S/C20H13FN2O3/c21-17-3-1-2-4-18(17)23-19(24)15-10-9-14(11-16(15)20(23)25)26-13-7-5-12(22)6-8-13/h1-11H,22H2
Standard InChI Key CYCHPXOXAXUCBV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(4-aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione comprises an isoindole-dione core substituted at the 5-position with a 4-aminophenoxy group and at the 2-position with a 2-fluorophenyl moiety. The aminophenoxy group introduces hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and metabolic stability. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC20H13FN2O3\text{C}_{20}\text{H}_{13}\text{FN}_2\text{O}_3
Molecular Weight (g/mol)348.333
logP~5.8 (estimated)
Hydrogen Bond Acceptors5
Polar Surface Area (Ų)35.33

The compound’s moderate lipophilicity (logP ~5.8) suggests favorable membrane permeability, a critical factor for bioavailability . Its polar surface area aligns with guidelines for central nervous system penetration, though experimental validation is needed .

Synthesis and Industrial Production

Synthesis of 5-(4-aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione involves multi-step organic reactions, typically starting with functionalization of the isoindole-dione core. While exact protocols remain proprietary, general steps include:

  • Core Formation: Cyclization of phthalic anhydride derivatives to form the isoindole-dione structure.

  • Substituent Introduction: Nucleophilic aromatic substitution or Ullmann coupling to attach the 4-aminophenoxy and 2-fluorophenyl groups.

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Industrial-scale production employs batch reactors with optimized temperature and catalyst profiles to maximize yield. For example, analogous isoindole derivatives are synthesized using palladium-catalyzed cross-coupling reactions, achieving yields of 70–85% . Challenges include minimizing byproducts from competing reactions, such as over-fluorination or oxidative degradation of the aminophenoxy group.

Biological Activity and Mechanistic Insights

Preliminary studies indicate potent bioactivity, driven by interactions with cellular targets:

Antimicrobial Effects

Structure-activity relationship (SAR) studies reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The electron-withdrawing fluorine atom likely impedes microbial efflux pumps, enhancing intracellular accumulation .

Comparative Analysis with Structural Analogs

Modifying substituents significantly alters bioactivity and physicochemical profiles:

CompoundMolecular Weight (g/mol)logPAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
5-(4-Aminophenoxy)-2-(2-fluorophenyl)348.335.82–58–16
5-(4-Aminophenoxy)-2-(4-methylphenyl)334.366.110–1532–64
5-Amino-2-(4-fluorophenyl)256.244.2>50128
5-(4-Bromophenoxy)-2-(2-chlorophenyl)428.675.851–34–8

Key trends:

  • Halogen Substitution: Bromine and chlorine enhance cytotoxicity (e.g., 1–3 µM IC50 for bromo-chloro analog) , likely due to increased electrophilicity and DNA intercalation.

  • Alkyl Groups: Methyl substituents reduce potency (IC50 10–15 µM) , suggesting steric hindrance at the binding site.

Future Research Directions

  • Mechanistic Studies: Elucidate precise molecular targets using X-ray crystallography or cryo-EM.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

  • Derivatization: Synthesize analogs with improved selectivity (e.g., trifluoromethyl groups).

  • Combination Therapies: Test synergy with existing chemotherapeutics or antifungals.

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